molecular formula C19H22ClN3OS B6061536 N-[1-(4-chlorobenzyl)-3-piperidinyl]-2-(2-pyridinylthio)acetamide

N-[1-(4-chlorobenzyl)-3-piperidinyl]-2-(2-pyridinylthio)acetamide

Cat. No. B6061536
M. Wt: 375.9 g/mol
InChI Key: CNAQPTTUSARUED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-chlorobenzyl)-3-piperidinyl]-2-(2-pyridinylthio)acetamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TAK-659 is a potent inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor signaling pathway.

Mechanism of Action

N-[1-(4-chlorobenzyl)-3-piperidinyl]-2-(2-pyridinylthio)acetamide is a potent inhibitor of BTK, a key enzyme in the B-cell receptor signaling pathway. BTK plays a crucial role in B-cell development and activation, and its dysregulation has been implicated in various diseases, including B-cell malignancies and autoimmune disorders. By inhibiting BTK, this compound blocks B-cell receptor signaling and downstream cellular processes, leading to the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory effects on BTK activity in vitro and in vivo. In preclinical studies, this compound has been shown to inhibit B-cell proliferation and survival, leading to the induction of apoptosis and cell death. In addition, this compound has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, suggesting its potential use in the treatment of inflammatory disorders.

Advantages and Limitations for Lab Experiments

N-[1-(4-chlorobenzyl)-3-piperidinyl]-2-(2-pyridinylthio)acetamide has several advantages for lab experiments, including its potent inhibitory effects on BTK, its ability to inhibit B-cell proliferation and survival, and its potential therapeutic applications in various diseases. However, this compound also has some limitations, including its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical and clinical studies.

Future Directions

There are several future directions for the study of N-[1-(4-chlorobenzyl)-3-piperidinyl]-2-(2-pyridinylthio)acetamide, including its further investigation in preclinical and clinical studies for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders. In addition, the development of more potent and selective BTK inhibitors, including this compound, is an active area of research in the field of drug discovery and development. Finally, the identification of biomarkers for patient selection and monitoring of treatment response is also an important area of future research for the clinical development of BTK inhibitors.

Synthesis Methods

The synthesis of N-[1-(4-chlorobenzyl)-3-piperidinyl]-2-(2-pyridinylthio)acetamide involves a multi-step process that starts with the reaction of 4-chlorobenzylamine with 2-bromo-3-piperidinylmethyl chloride to form 1-(4-chlorobenzyl)-3-piperidinylmethyl chloride. This intermediate is then reacted with 2-pyridinethiol to form the final product, this compound.

Scientific Research Applications

N-[1-(4-chlorobenzyl)-3-piperidinyl]-2-(2-pyridinylthio)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including B-cell malignancies, autoimmune diseases, and inflammatory disorders. This compound has shown promising results in preclinical studies for the treatment of chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In addition, this compound has also been investigated for its potential use in the treatment of rheumatoid arthritis and lupus.

properties

IUPAC Name

N-[1-[(4-chlorophenyl)methyl]piperidin-3-yl]-2-pyridin-2-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3OS/c20-16-8-6-15(7-9-16)12-23-11-3-4-17(13-23)22-18(24)14-25-19-5-1-2-10-21-19/h1-2,5-10,17H,3-4,11-14H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNAQPTTUSARUED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(C=C2)Cl)NC(=O)CSC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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